2-Benzyl-1,3-thiazole-4-carboxylic acid
CAS No.: 36916-44-6
Cat. No.: VC1987444
Molecular Formula: C11H9NO2S
Molecular Weight: 219.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 36916-44-6 |
---|---|
Molecular Formula | C11H9NO2S |
Molecular Weight | 219.26 g/mol |
IUPAC Name | 2-benzyl-1,3-thiazole-4-carboxylic acid |
Standard InChI | InChI=1S/C11H9NO2S/c13-11(14)9-7-15-10(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) |
Standard InChI Key | OUVVHURAIHESSK-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CC2=NC(=CS2)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)CC2=NC(=CS2)C(=O)O |
Introduction
Physical and Chemical Properties
Structural Information
2-Benzyl-1,3-thiazole-4-carboxylic acid has the molecular formula C₁₁H₉NO₂S, corresponding to a molecular weight of 219.26 g/mol. The compound's structure integrates a thiazole heterocycle with strategic substituents that define its chemical identity and reactivity profile .
Table 1: Structural Identifiers of 2-Benzyl-1,3-thiazole-4-carboxylic acid
Property | Value |
---|---|
IUPAC Name | 2-benzyl-1,3-thiazole-4-carboxylic acid |
Molecular Formula | C₁₁H₉NO₂S |
Molecular Weight | 219.26 g/mol |
CAS Number | 36916-44-6 |
SMILES Notation | C1=CC=C(C=C1)CC2=NC(=CS2)C(=O)O |
InChI | InChI=1S/C11H9NO2S/c13-11(14)9-7-15-10(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) |
InChIKey | OUVVHURAIHESSK-UHFFFAOYSA-N |
The structural features of 2-Benzyl-1,3-thiazole-4-carboxylic acid include:
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A five-membered thiazole ring containing sulfur and nitrogen atoms
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A benzyl group (phenylmethyl) attached to the C-2 position of the thiazole ring
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A carboxylic acid group (-COOH) at the C-4 position of the thiazole ring
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An unsaturated carbon-carbon bond between positions 4 and 5 of the thiazole ring
Analytical Properties
Mass spectrometric analysis provides valuable data for the identification and characterization of 2-Benzyl-1,3-thiazole-4-carboxylic acid. Predicted collision cross-section (CCS) values for various adduct ions have been reported, which can be useful for analytical identification using ion mobility mass spectrometry techniques .
Table 2: Predicted Collision Cross Section Data
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 220.04268 | 146.4 |
[M+Na]⁺ | 242.02462 | 158.7 |
[M+NH₄]⁺ | 237.06922 | 154.9 |
[M+K]⁺ | 257.99856 | 152.4 |
[M-H]⁻ | 218.02812 | 149.1 |
[M+Na-2H]⁻ | 240.01007 | 153.4 |
[M]⁺ | 219.03485 | 149.3 |
[M]⁻ | 219.03595 | 149.3 |
These collision cross-section values represent the effective area of the molecule when interacting with a buffer gas during ion mobility separation. They provide a complementary dimension of separation in analytical techniques, enhancing the identification and characterization capabilities for this compound .
Chemical Reactivity
The chemical reactivity of 2-Benzyl-1,3-thiazole-4-carboxylic acid is primarily determined by its functional groups and the electronic properties of the thiazole ring system.
Reactivity Patterns
The compound exhibits several potential reactivity patterns based on its structural features:
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Carboxylic Acid Reactions: The carboxylic acid group at the 4-position can undergo typical reactions such as esterification, amide formation, and reduction to alcohols or aldehydes.
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Benzyl Group Reactivity: The benzyl moiety can participate in various transformations, including oxidation reactions at the benzylic position and substitution reactions on the aromatic ring.
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Thiazole Ring Reactivity: The thiazole heterocycle possesses aromatic character but can also participate in electrophilic and nucleophilic substitution reactions under appropriate conditions .
These reactivity patterns suggest that 2-Benzyl-1,3-thiazole-4-carboxylic acid can serve as a versatile building block for synthesizing more complex molecules with potential applications in medicinal chemistry and materials science.
Hazard Category | Classification |
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Acute Toxicity (Dermal) | Category 4 |
Acute Toxicity (Inhalation) | Category 4 |
Acute Toxicity (Oral) | Category 4 |
Skin Corrosion/Irritation | Category 2 |
Serious Eye Damage/Eye Irritation | Category 2 |
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 |
These classifications indicate that the compound is harmful if swallowed, inhaled, or in contact with skin. It can also cause skin and eye irritation and may cause respiratory irritation .
Regulatory Considerations
While specific regulatory information for 2-Benzyl-1,3-thiazole-4-carboxylic acid is limited in the provided sources, compounds with similar hazard profiles typically fall under various chemical safety regulations, including REACH in Europe and equivalent regulatory frameworks in other regions .
Proper documentation, including safety data sheets (SDS), should be maintained and made accessible to all personnel working with the compound to ensure compliance with applicable regulations and safety standards.
Market Information
Market Trends
A global market report on 2-Benzyl-1,3-thiazole-4-carboxylic acid has been documented, covering aspects such as:
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Manufacturing methods and technology development
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Market landscape and trend analysis
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Distribution policies
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Supply and demand analysis
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Import and export situations
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Major end users and potential users
The report suggests ongoing commercial interest in this compound, likely driven by its potential applications in pharmaceutical research and its utility as a building block in organic synthesis .
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